Bromazepam-d4
Description
Fundamental Principles of Stable Isotope Labeling in Chemical Analysis
Stable isotope labeling involves the substitution of one or more atoms in a molecule with their stable isotopic counterparts. Common stable isotopes utilized include deuterium (B1214612) (²H or D), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and oxygen-18 (¹⁸O) symeres.commetwarebio.comcreative-proteomics.comcreative-proteomics.comsigmaaldrich.com. These isotopes differ from their more abundant counterparts by having an additional neutron, thereby altering the atomic mass without changing the chemical reactivity or electronic configuration of the atom metwarebio.comcreative-proteomics.comnih.gov. This chemical equivalence is crucial, ensuring that the labeled molecule behaves identically to its unlabeled counterpart in biological and chemical systems.
The primary analytical technique for detecting and quantifying stable isotope-labeled compounds is mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) symeres.compnnl.govnih.govacs.orgwikipedia.org. In MS, the mass-to-charge ratio (m/z) of ions is measured. Stable isotopes, by increasing the molecular weight of a compound, create a distinct mass shift that can be precisely detected and quantified symeres.commetwarebio.comnih.govwikipedia.org. This mass difference allows for the selective detection of the labeled analyte in the presence of unlabeled compounds, even in complex matrices. Nuclear Magnetic Resonance (NMR) spectroscopy also utilizes stable isotopes, detecting them through characteristic isotopic shifts symeres.commetwarebio.com.
The principle of isotope dilution, which employs a stable isotope-labeled internal standard, is fundamental to accurate quantitative analysis. By adding a known amount of a labeled standard to a sample, researchers can compensate for variations in sample preparation, extraction efficiency, and instrument response. The ratio of the analyte to the internal standard, measured by MS, provides a highly accurate quantification of the analyte's concentration symeres.commetwarebio.comnih.gov. Deuterium, in particular, introduces a kinetic isotope effect, where the rate of a chemical reaction involving a C-D bond can be slower than that involving a C-H bond, a phenomenon exploited in mechanistic studies symeres.cominformaticsjournals.co.inacs.orgresearchgate.net.
Evolution of Deuterated Analogs as Research Tools in Bioanalytical Chemistry
Deuterated analogs, compounds where hydrogen atoms are replaced by deuterium, have evolved into indispensable tools in bioanalytical chemistry. Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen with a mass of approximately 2 atomic mass units (amu), compared to the 1 amu of protium (B1232500) (¹H) symeres.comnih.govinformaticsjournals.co.inacs.orgresearchgate.netdatahorizzonresearch.comresearchgate.netnih.govnih.gov. This significant mass difference, coupled with deuterium's chemical similarity to hydrogen, makes it an ideal label for tracing molecules in biological systems.
The utility of deuterated compounds in bioanalytical chemistry spans several key areas. They are extensively used in drug metabolism and pharmacokinetics (DMPK) studies to track the absorption, distribution, metabolism, and excretion (ADME) of drugs symeres.comnih.govacs.orgacs.orgdatahorizzonresearch.comresearchgate.netnih.govnih.govnih.govresearchgate.net. By labeling a drug with deuterium, researchers can monitor its presence and that of its metabolites in biological fluids, providing critical data on bioavailability, half-life, and metabolic pathways symeres.comacs.orginformaticsjournals.co.indatahorizzonresearch.comnih.govnih.govresearchgate.net. This capability is vital during drug discovery and development, enabling the optimization of drug candidates for improved efficacy and safety informaticsjournals.co.inresearchgate.netdatahorizzonresearch.comresearchgate.netnih.govnih.gov.
Furthermore, deuterated analogs serve as highly effective internal standards in quantitative bioanalysis, particularly in conjunction with LC-MS/MS symeres.commetwarebio.comnih.govnih.gov. Their identical chemical behavior ensures co-extraction and co-elution with the target analyte, while their distinct mass allows for selective detection. This combination mitigates matrix effects and compensates for sample losses, leading to precise and accurate quantification of drugs and their metabolites in complex biological matrices such as plasma, serum, and urine symeres.commetwarebio.comnih.govnih.govthermofisher.comnih.govnih.govscispace.comresearchgate.netisotope.com.
Overview of Bromazepam-d4 as a Pivotal Deuterated Internal Standard
Bromazepam is a benzodiazepine (B76468) medication primarily used for its anxiolytic effects lipomed-usa.comlipomed-usa.comsigmaaldrich.com. In the realm of analytical chemistry and toxicology, This compound has emerged as a pivotal deuterated internal standard for the accurate quantification of bromazepam. This compound is a synthesized analog of bromazepam where four specific hydrogen atoms have been replaced by deuterium atoms lipomed-usa.comsigmaaldrich.comlipomed-shop.com. This isotopic labeling results in a molecule with nearly identical chemical and physical properties to bromazepam, ensuring similar behavior during sample preparation and chromatographic separation.
The primary application of this compound is as an internal standard in quantitative mass spectrometry-based assays, most notably LC-MS/MS thermofisher.comnih.govnih.govscispace.comresearchgate.netsigmaaldrich.comthermofisher.com. Its utility stems from its ability to co-elute with bromazepam while possessing a distinct mass difference (typically 4 Da higher due to the four deuterium atoms) symeres.commetwarebio.comnih.govnih.gov. This mass shift allows for the selective detection of this compound by the mass spectrometer, enabling the accurate determination of bromazepam concentrations even in the presence of interfering substances or variations in analytical performance symeres.commetwarebio.comnih.govnih.govthermofisher.comnih.govscispace.comresearchgate.net.
Research findings highlight the widespread use of this compound in forensic toxicology, clinical diagnostics, and pharmaceutical research for the reliable quantification of bromazepam in biological samples such as whole blood, serum, and plasma thermofisher.comnih.govnih.govscispace.comresearchgate.netlipomed-usa.comsigmaaldrich.comthermofisher.com. Methods employing this compound as an internal standard have demonstrated robust performance, characterized by good recoveries, acceptable precision and accuracy, and low limits of quantification (LLOQ) nih.govscispace.com. For instance, studies have reported intermediate precision (CV%) ranging from 2% to 19% and recoveries between 71% and 108% when using deuterated internal standards like this compound nih.govscispace.com. The development of highly specific and sensitive LC-MS/MS methods, incorporating this compound, has been crucial for detecting and quantifying benzodiazepines in various forensic and clinical contexts, including cases of suspected drug impairment and overdose thermofisher.comnih.govnih.govscispace.comresearchgate.net.
Data Tables
Table 1: Comparative Properties of Bromazepam and this compound
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Key Characteristic |
| Bromazepam | C₁₄H₁₀BrN₃O | ~316.16 | Parent compound |
| This compound | C₁₄H₆D₄BrN₃O | ~320.18 | Deuterated analog; internal standard for analysis |
Note: Molecular weights are approximate and may vary slightly based on isotopic composition and precise atomic masses.
Table 2: Typical Performance Metrics in Analytical Methods Using Deuterated Internal Standards like this compound
| Performance Metric | Typical Range/Description | Reference Source(s) |
| Recovery | 71–108% | nih.govscispace.com |
| Intermediate Precision (CV%) | 2–19% | nih.govscispace.com |
| Lower Limit of Quantification (LLOQ) | 0.0006–0.075 µM or 0.002–0.005 mg/kg (analyte dependent) | nih.govscispace.com |
| Agreement with other methods | High correlation (e.g., r² = 0.98) | nih.gov |
| Matrix Effect Compensation | Generally minimized by co-eluting internal standard | thermofisher.comnih.govscispace.com |
Compound List
Bromazepam
this compound
Deuterium (²H or D)
Carbon-13 (¹³C)
Nitrogen-15 (¹⁵N)
Alprazolam
Brotizolam
Chlordiazepoxide
Clobazam
Clonazepam
Clonazepam-D4
Clorazepate
Demoxepam
Desalkylflurazepam
Diazepam
Diazepam-D3
Diazepam-D5
Estazolam
Flunitrazepam
Flunitrazepam-D3
Flurazepam
Lorazepam
Lormetazepam
Medazepam
Midazolam
Nitrazepam
Nitrazepam-d5
Nordiazepam (Desmethyldiazepam)
Oxazepam
Prazepam
Temazepam
Tetrazepam
Trazodone
Triazolam
Zaleplon
Zolpidem
Zolpidem-d6
Zopiclone
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-5-(3,4,5,6-tetradeuteriopyridin-2-yl)-1,3-dihydro-1,4-benzodiazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O/c15-9-4-5-11-10(7-9)14(17-8-13(19)18-11)12-3-1-2-6-16-12/h1-7H,8H2,(H,18,19)/i1D,2D,3D,6D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIYHDSEFNYJSL-VTBMLFEUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=NC(=C1[2H])C2=NCC(=O)NC3=C2C=C(C=C3)Br)[2H])[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675723 | |
| Record name | 7-Bromo-5-[(~2~H_4_)pyridin-2-yl]-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185022-85-8 | |
| Record name | 7-Bromo-5-[(~2~H_4_)pyridin-2-yl]-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1185022-85-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Characterization of Bromazepam D4
Methodological Approaches to Deuteration of Benzodiazepine (B76468) Scaffolds
Deuteration strategies for benzodiazepine scaffolds, including those applicable to the synthesis of Bromazepam-d4, typically involve targeted hydrogen-deuterium (H/D) exchange reactions or catalytic deuteration processes. The goal is to introduce deuterium (B1214612) atoms at specific, stable positions within the molecule, often on aromatic rings or methyl groups, to avoid metabolic lability. For this compound, the deuteration is specifically noted on the pyridine (B92270) ring, yielding 7-Bromo-5-(pyridin-2-yl-d4)-1,3-dihydro-2H-benzo[e] rsc.orgrsc.orgdiazepin-2-one synzeal.comsynzeal.com.
Regioselective deuteration aims to introduce deuterium atoms at specific, predetermined sites within a molecule. Common methods employed in the synthesis of deuterated organic compounds include:
Catalytic Deuteration: This approach often utilizes transition metal catalysts (e.g., palladium, platinum, iridium) in the presence of a deuterium source, such as deuterium gas (D₂) or deuterium oxide (D₂O) juniperpublishers.comdntb.gov.ua. These reactions can be optimized to favor deuteration at specific positions, such as benzylic carbons or positions adjacent to heteroatoms dntb.gov.uafigshare.com.
Deuterated Solvents and Reagents: The use of deuterated solvents, like acetone-d₆, can facilitate the incorporation of deuterium into molecules during multi-component reactions or other synthetic pathways rsc.orgrsc.org. Similarly, deuterated reagents can be employed to introduce deuterium at particular sites.
Hydrogen-Deuterium Exchange: This method involves the exchange of existing hydrogen atoms for deuterium atoms, often facilitated by acidic or basic conditions, or through metal catalysis. The stability of the resulting C-D bond is crucial for maintaining isotopic integrity juniperpublishers.com.
While specific detailed synthetic routes for this compound are proprietary or vary between manufacturers, the general principles applied to benzodiazepine scaffolds suggest that deuteration of the pyridine ring could be achieved through methods such as catalytic H/D exchange using D₂O or D₂ gas under controlled conditions, or by utilizing deuterated precursors synzeal.comsynzeal.comjuniperpublishers.comresearchgate.net.
A critical aspect of synthesizing stable isotope-labeled compounds is ensuring high isotopic enrichment and chemical purity. Isotopic enrichment refers to the mole fraction of a specific isotope within a sample, expressed as a percentage isotope.com. High isotopic enrichment is paramount for the reliable performance of these compounds as internal standards in quantitative mass spectrometry, minimizing interference from naturally occurring isotopes or non-deuterated species rsc.orgrsc.orgnih.gov.
The assessment of isotopic enrichment and purity is typically performed using a combination of analytical techniques, primarily High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy rsc.orgrsc.orgnih.govresearchgate.net. These methods allow for the quantification of deuterium incorporation and the detection of any residual non-deuterated or partially deuterated species nih.govresearchgate.netccspublishing.org.cn.
Spectroscopic and Chromatographic Methods for Structural Confirmation and Isotopic Integrity
The confirmation of successful deuteration and the verification of structural integrity are essential steps in the quality control of this compound.
NMR spectroscopy is a cornerstone technique for confirming the structure and the extent of deuterium incorporation in organic molecules rsc.orgnih.gov.
Proton NMR (¹H NMR): ¹H NMR spectra are used to identify the specific positions where deuterium has replaced hydrogen. This is achieved by observing the disappearance or significant reduction in the intensity of proton signals corresponding to the deuterated sites. The relative integration of the remaining proton signals compared to an internal standard or unlabeled positions within the same molecule can quantify the degree of deuterium incorporation figshare.comnih.govrsc.orgnih.gov. For this compound, ¹H NMR would be expected to show a lack of proton signals in the pyridine ring region where deuterium has been incorporated synzeal.comsynzeal.com.
Deuterium NMR (²H NMR): Direct observation of deuterium nuclei via ²H NMR can provide definitive confirmation of deuterium presence and its chemical environment. This technique is particularly useful for characterizing deuterated compounds figshare.com.
Carbon NMR (¹³C NMR): While ¹³C NMR primarily provides information about the carbon skeleton, the presence of deuterium atoms bonded to adjacent carbons can lead to characteristic splitting patterns in the ¹³C NMR spectra, aiding in the confirmation of deuteration sites rsc.org.
High-Resolution Mass Spectrometry (HRMS) is indispensable for accurately determining the isotopic abundance and verifying the mass of deuterated compounds rsc.orgrsc.orgnih.govresearchgate.netccspublishing.org.cn.
Mass-to-Charge Ratio (m/z) Analysis: HRMS can precisely measure the mass-to-charge ratio of the molecular ion and its fragments. For this compound, HRMS would confirm the expected molecular weight, which is approximately 4 mass units higher than that of unlabeled bromazepam due to the incorporation of four deuterium atoms (C₁₄H₆D₄BrN₃O, MW ≈ 320.18 g/mol ) sigmaaldrich.comsynzeal.comsynzeal.com.
Isotopolog Analysis: HRMS allows for the differentiation and quantification of various isotopologs (e.g., D₀, D₁, D₂, D₃, D₄) present in the sample. By analyzing the relative abundances of these isotopologs, the isotopic enrichment and purity of the this compound can be calculated nih.govresearchgate.netccspublishing.org.cn. Methods have been developed to accurately calculate isotopic purity based on the relative abundance of H/D isotopolog ions nih.govresearchgate.net.
LC-ESI-HR-MS: Coupling Liquid Chromatography (LC) with Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is a common and powerful approach for analyzing isotopic purity. This hyphenated technique separates components chromatographically before mass spectrometric detection, allowing for cleaner spectra and more accurate quantification of isotopic species rsc.orgrsc.orgnih.gov. HRMS/MS can further enhance the characterization by providing fragmentation patterns that confirm the location of deuterium labels researchgate.net.
The combined application of NMR and HRMS provides a comprehensive assessment of this compound, ensuring its suitability as a reliable analytical standard.
Advanced Bioanalytical Methodologies Employing Bromazepam D4
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
LC-MS/MS has become the gold standard for the analysis of benzodiazepines in forensic and clinical toxicology due to its high sensitivity and specificity, often eliminating the need for extensive sample derivatization that is typically required for gas chromatography.
Role of Bromazepam-d4 as an Internal Standard in Quantitative Analysis
In quantitative bioanalysis, an internal standard (IS) is essential for correcting analytical variability, including fluctuations in sample preparation, injection volume, and instrument response. The ideal IS co-elutes with the analyte of interest and exhibits similar ionization behavior. This compound is frequently employed as an internal standard in LC-MS/MS methods for the quantification of bromazepam and other benzodiazepines in biological samples such as urine. nih.gov Its structural similarity and mass difference of 4 Da from the parent compound allow for its distinct detection while ensuring that it behaves almost identically to bromazepam during extraction and analysis. The use of a stable isotope-labeled internal standard like this compound is a well-established practice to ensure the accuracy and precision of quantitative results.
Mitigation of Matrix Effects and Ion Suppression through Isotope Dilution
Biological matrices, such as blood and urine, are complex mixtures containing numerous endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's source. This phenomenon, known as the matrix effect, can lead to either ion suppression or enhancement, resulting in inaccurate quantification. Isotope dilution mass spectrometry, which utilizes stable isotope-labeled internal standards like this compound, is a powerful technique to counteract these effects. nih.gov
Because this compound is chemically identical to bromazepam, it experiences the same matrix effects. By adding a known amount of this compound to the sample at the beginning of the workflow, any signal suppression or enhancement will affect both the analyte and the internal standard to the same degree. The final quantification is based on the ratio of the analyte's signal to the internal standard's signal. This ratiometric measurement effectively cancels out the variability introduced by matrix effects, leading to more accurate and reliable results. nih.gov
Development of Multiple Reaction Monitoring (MRM) Transitions for this compound
Tandem mass spectrometry (MS/MS) enhances selectivity by monitoring specific fragmentation patterns of the analyte and internal standard. In Multiple Reaction Monitoring (MRM) mode, a specific precursor ion is selected and fragmented, and then a specific product ion is monitored. This process creates a highly specific "transition" for each compound. The development of unique MRM transitions for both the analyte and the internal standard is critical for accurate quantification. For this compound, a specific MRM transition has been identified for its use in quantitative LC-MS/MS methods.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| This compound | 320.1 | 186.0 |
This specific transition allows the mass spectrometer to selectively detect and quantify this compound, even in the presence of other co-eluting substances from a complex biological matrix.
Gas Chromatography-Mass Spectrometry (GC-MS/MS) Utilization
While LC-MS/MS is often preferred for benzodiazepine (B76468) analysis, GC-MS/MS remains a valuable and robust technique. However, the analysis of many benzodiazepines by GC-MS often requires a derivatization step to improve their thermal stability and chromatographic properties. mdpi.com
Optimization of Derivatization Procedures for GC-MS Compatibility
To make benzodiazepines like bromazepam more suitable for GC-MS analysis, derivatization is often necessary to block polar functional groups, increase volatility, and improve thermal stability. jfda-online.com A common approach is silylation, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group. nih.govmdpi.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. mdpi.com
The optimization of the derivatization procedure is critical for achieving reproducible and efficient conversion of the analyte. Factors such as the choice of derivatizing agent, solvent, reaction time, and temperature must be carefully controlled. mdpi.com For this compound, the derivatization process would be expected to be identical to that of unlabeled bromazepam due to their chemical similarity. The goal is to produce a stable derivative that provides a strong and reproducible signal in the GC-MS system. A recent study systematically investigated the optimal conditions for the silylation of ten different benzodiazepines, highlighting that the concentration of the silylating agent and the volume of the solvent were key factors for high derivatization efficiency. mdpi.com
Performance Evaluation in Complex Matrices
The performance of an analytical method is critically assessed by its ability to accurately quantify an analyte in complex biological matrices like blood and urine. When using GC-MS for benzodiazepine analysis, the use of a deuterated internal standard such as this compound is crucial for ensuring reliability. nih.govnih.gov The internal standard helps to compensate for potential variability during sample preparation, derivatization, and injection. nih.gov
Sample Preparation Techniques for Analytical Robustness
The complexity of biological matrices such as plasma, urine, and serum necessitates rigorous sample preparation to remove interfering endogenous components before analysis. scielo.brresearchgate.net The choice of technique is crucial for ensuring the robustness and reliability of the assay. Common methods include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation (PPT). researchgate.netnih.gov
Solid-Phase Extraction (SPE) Protocols
Solid-phase extraction is a widely used technique for the purification and concentration of benzodiazepines from biological samples. nih.gov It involves passing the liquid sample through a solid adsorbent (the stationary phase), which retains the analytes of interest. nih.gov Interfering substances are then washed away, and the purified analytes are eluted with an appropriate solvent.
Various SPE sorbents and elution systems are optimized to achieve high recovery rates. For instance, studies have demonstrated the effectiveness of polymer-based mixed-mode columns and C8 or C18 cartridges for benzodiazepine extraction. researchgate.netresearchgate.net The use of deuterated internal standards like this compound is integral to these protocols to monitor and correct for analyte loss during the multi-step process. researchgate.netnyc.gov High and consistent recoveries, often ranging from 81% to 115%, have been reported for benzodiazepines using optimized SPE protocols. nih.gov
Table 1: Examples of SPE Protocols for Benzodiazepine Analysis
| Sorbent Type | Biological Matrix | Key Steps | Reported Recovery | Reference |
| Polymer-based mixed-mode column | Urine | 1. Sample hydrolysis with β-glucuronidase. 2. Column conditioning. 3. Sample loading. 4. Washing. 5. Elution. | 56% to 83% for various benzodiazepines. | nih.gov |
| C8 Cartridge | Pharmaceuticals and Biological Fluids | 1. Column conditioning. 2. Sample loading. 3. Washing with various solvents. 4. Elution with a mixture of acetonitrile (B52724) and methanol. | 86.5% to 100.2% for various benzodiazepines. | researchgate.net |
| DSC-18 Cartridges | Blood Plasma and Urine | 1. Selective extraction of benzodiazepines. 2. Elution and analysis by HPLC. | 81% to 115%. | nih.gov |
Liquid-Liquid Extraction (LLE) Optimization
Liquid-liquid extraction is a classic sample preparation method that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.gov Optimization of LLE involves selecting an appropriate organic solvent, adjusting the pH of the aqueous phase to maximize the extraction of the target analyte, and managing the solvent-to-sample volume ratio. scielo.brnih.gov
For benzodiazepines, which are often basic compounds, adjusting the sample pH to an alkaline value (e.g., pH 9.5 or 10) enhances their extraction into an organic solvent. scielo.brmdpi.com Solvents like methyl-tertiary-butyl-ether and mixtures of ethyl acetate (B1210297) and n-hexane have been successfully used. nih.govnih.gov The inclusion of this compound as an internal standard is crucial to account for variability in extraction efficiency and potential matrix effects. shimadzu.com
Table 2: LLE Optimization Parameters for Benzodiazepine Analysis
| Extraction Solvent | pH Adjustment | Biological Matrix | Key Findings | Reference |
| Methyl-tertiary-butyl-ether | Not specified | Plasma | Provided the best recoveries for 54 benzodiazepines and Z-drugs compared to other methods. | nih.gov |
| Not specified | pH 9.5 (Sodium Bicarbonate) | Urine | Part of a validated LC-MS/MS method for five benzodiazepines. | mdpi.com |
| Chloroform | pH 10 (NaOH) | Plasma | Optimized with the addition of NaCl and acetonitrile as a disperser solvent in a DLLME procedure. | scielo.br |
| Acetonitrile | Not specified | Urine | Used in an innovative LLE with low-temperature partitioning (LLE-LTP) method. | scirp.org |
Protein Precipitation Strategies
Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, particularly plasma and serum, which can interfere with chromatographic analysis. researchgate.netforensicresources.org This is typically achieved by adding an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) to the sample, which denatures and precipitates the proteins. forensicresources.orgmdpi.com
Methanol and acetonitrile are commonly used precipitating agents. nih.govresearchgate.net After adding the solvent and vortexing, the sample is centrifuged to pellet the precipitated proteins, and the supernatant containing the analyte and the internal standard (this compound) is collected for analysis. While simple, this method can be less clean than SPE or LLE and may lead to more significant matrix effects, making the use of a deuterated internal standard essential for accurate quantification. forensicresources.org
Rigorous Method Validation for Research-Grade Assays
For a bioanalytical method to be considered reliable for research, it must undergo rigorous validation to demonstrate its performance characteristics. Key validation parameters include linearity, accuracy, and precision. mdpi.com this compound plays a pivotal role in achieving the stringent requirements for these validation metrics.
Evaluation of Linearity and Calibration Curve Performance
Linearity assesses the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. demarcheiso17025.com A calibration curve is constructed by analyzing a series of standards at different concentrations. The performance is typically evaluated by the correlation coefficient (r²) of the linear regression, which should ideally be close to 1.0. mdpi.com
For the analysis of bromazepam and other benzodiazepines, methods using this compound as an internal standard consistently demonstrate excellent linearity over clinically and forensically relevant concentration ranges. For example, a validated LC-MS/MS method for bromazepam in urine showed linearity from 2.0 to 300 ng/mL with an r² value of 0.9985. mdpi.com
Table 3: Linearity and Calibration Curve Performance in Benzodiazepine Assays
| Analyte(s) | Internal Standard | Linearity Range | Correlation Coefficient (r²) | Reference |
| Bromazepam, Alprazolam, etc. | Clonazepam-d4 | 2.0–300.0 ng/mL | ≥0.99 | mdpi.com |
| Six 1,4-Benzodiazepines | Colchicine | 0.1–18.0 ng/µL for Bromazepam | >0.993 | researchgate.net |
| Bromazepam | Carbamazepine | 1-40 ng/mL | >0.99 | nih.gov |
| Bromazepam and its degradant | Not specified | 1–16 µg/mL | Not specified, but method validated | nih.gov |
| 13 Benzodiazepines | Not specified | 20–2000 ng/mL | Not specified, but method validated | nih.gov |
Assessment of Accuracy and Precision (Intra-day and Inter-day Variability)
Accuracy refers to the closeness of the measured value to the true value, often expressed as a percentage of recovery or relative error (%RE). researchgate.net Precision measures the degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). nih.gov Precision is evaluated within a single day (intra-day or repeatability) and over several days (inter-day or intermediate precision). researchgate.netnih.gov
In assays using this compound, the accuracy is generally required to be within 80–120%, and precision (%RSD) should not exceed 15%. mdpi.com For example, one study reported intra-day and inter-day precision for bromazepam with RSD values not exceeding 4.52%, and accuracy (relative error) within 2.5%. researchgate.net Another validated method for multiple benzodiazepines reported accuracy within a range of 80–120% and precision with a %RSD of ≤15%. mdpi.com
Table 4: Accuracy and Precision Data from Validated Methods
| Analyte(s) | QC Concentrations | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery or %RE) | Reference |
| Bromazepam | Not specified | ≤ 4.52% | ≤ 4.52% | ≤ 2.5% (%RE) | researchgate.net |
| Alprazolam, Bromazepam, etc. | Not specified | ≤ 15% | ≤ 15% | 80–120% | mdpi.com |
| Six Benzodiazepines | 0.5 - 10 µg/mL | 0.45 - 7.69% | 0.45 - 7.69% | 93.7 - 108.7% | nih.gov |
| Four Benzodiazepines | Not specified | < 12% | < 12% | 81.2 - 115% | nih.gov |
| Diazepam, Lorazepam, etc. | 17 - 200 µg/L | < 12.5% | < 12.5% | 72.3 - 117% | scirp.org |
Determination of Limits of Detection (LOD) and Quantification (LOQ)
The limit of detection (LOD) and limit of quantification (LOQ) are fundamental parameters in the validation of an analytical method. nih.govrepec.org The LOD represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. nih.govrepec.org In bioanalytical methods for bromazepam, achieving low LOD and LOQ values is crucial for applications such as therapeutic drug monitoring and forensic investigations.
The utilization of a deuterated internal standard like this compound is instrumental in accurately determining these limits. By mimicking the chemical behavior of the non-labeled bromazepam, it helps to account for variability, especially at the lower end of the calibration range. Various analytical techniques, predominantly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), have been validated for the quantification of bromazepam in different matrices, demonstrating a wide range of detection and quantification capabilities.
For instance, a method developed for the analysis of bromazepam in surface water using solid-phase extraction (SPE) followed by LC-MS/MS reported an LOD of 2.70 ng/L and an LOQ of 0.01 µg/L. researchgate.netcomiteguandu.org.br In the context of pharmaceutical analysis using RP-HPLC, the LOD and LOQ for bromazepam were found to be 0.2 µg/mL and 0.6 µg/mL, respectively. nih.gov The sensitivity of these methods highlights their suitability for detecting trace amounts of the substance.
The table below summarizes the LOD and LOQ values for bromazepam determined by various validated methods, which rely on the principles of using an internal standard like this compound for robust quantification.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Bromazepam in Various Studies
| Analytical Technique | Matrix | LOD | LOQ |
|---|---|---|---|
| SPE-LC-MS/MS | Surface Water | 2.70 ng/L | 0.01 µg/L researchgate.netcomiteguandu.org.br |
| RP-HPLC-DAD | Pharmaceutical Formulation | 0.2 µg/mL | 0.6 µg/mL nih.gov |
| GC-FID | Pure form, pharmaceuticals, biological fluids | 0.0253 µg/mL | 0.108 µg/mL researchgate.net |
| UA-DLLME-HPLC | Human Plasma | 1.31-2.94 ng/mL* | 3.98-8.89 ng/mL* researchgate.net |
*Values represent the range for a panel of benzodiazepines including bromazepam.
Recovery Studies Across Diverse Biological Matrices
Recovery studies are essential for evaluating the efficiency of an extraction procedure by quantifying the amount of analyte retrieved from the matrix. The primary challenge in bioanalysis is the complexity of matrices such as blood, plasma, serum, and urine, which contain numerous endogenous components that can interfere with analyte extraction and detection. japsonline.com this compound plays a pivotal role in these studies; added to the sample at the beginning of the extraction process, its recovery rate is assumed to be identical to that of the native bromazepam, thereby allowing for accurate correction of analyte losses.
A variety of sample preparation techniques have been developed to efficiently extract benzodiazepines from biological samples. These include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and more recent microextraction techniques. nih.gov For example, an optimized fabric phase sorptive extraction (FPSE) method demonstrated high recovery of bromazepam from human serum, ranging from 92.5% to 107%. nih.gov A validated SPE-LC-MS/MS method for surface water analysis showed recovery values for bromazepam between 57% and 100%. researchgate.netcomiteguandu.org.br Similarly, a study on nine benzodiazepines, including bromazepam, in blood and pericardial fluid reported recoveries between 93.76% and 106.15%. mdpi.com
The choice of extraction method can significantly impact recovery rates, and the use of a deuterated internal standard is indispensable for ensuring the accuracy of the final quantified result, regardless of extraction efficiency.
Table 2: Extraction Recovery of Bromazepam from Different Matrices
| Extraction Method | Matrix | Analyte(s) | Recovery (%) |
|---|---|---|---|
| Fabric Phase Sorptive Extraction (FPSE) | Human Serum | Bromazepam, Alprazolam, Diazepam, Lorazepam | 92.5 - 107 nih.gov |
| Solid-Phase Extraction (SPE) | Surface Water | Bromazepam, Clonazepam, Diazepam | 57 - 100 researchgate.netcomiteguandu.org.br |
| Solid-Phase Extraction (SPE) | Blood, Pericardial Fluid | Nine Benzodiazepines including Bromazepam | 93.76 - 106.15 mdpi.com |
| Liquid-Liquid Extraction with Low-Temperature Partitioning (LLE-LTP) | Human Urine | Benzodiazepines | 72.4 - 100.4 nih.gov |
| QuEChERS | Blood, Urine | Benzodiazepines | Increased recoveries noted nih.gov |
Selectivity and Specificity Considerations
In bioanalytical method validation, selectivity refers to the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous matrix components, or co-administered drugs. researchgate.netbebac.at Specificity is the ultimate degree of selectivity, implying that no interference occurs. bebac.at The use of tandem mass spectrometry (LC-MS/MS) provides inherent selectivity through the monitoring of specific precursor-to-product ion transitions.
However, matrix effects, such as ion suppression or enhancement, remain a significant challenge. forensicresources.org This is where deuterated internal standards like this compound are invaluable. Because this compound is chemically identical to bromazepam but has a different mass, it typically co-elutes with the analyte during chromatographic separation. texilajournal.com Consequently, it experiences the same matrix effects as the analyte. texilajournal.com By calculating the ratio of the analyte response to the internal standard response, these effects can be effectively canceled out, leading to accurate quantification. forensicresources.org
Validation of selectivity involves analyzing blank matrix samples from at least six different sources to check for interferences at the retention time of the analyte and the internal standard. researchgate.net According to regulatory guidelines, the response of any interfering peak in the blank samples should be less than 20% of the response of the LOQ for the analyte, and less than 5% of the response for the internal standard. researchgate.net The chromatographic separation must also be sufficient to resolve the analyte from its internal standard if they have identical nominal masses, preventing interference. waters.com
Table 3: Acceptance Criteria for Method Selectivity
| Component | Acceptance Criterion for Interference in Blank Matrix |
|---|---|
| Analyte (Bromazepam) | Response must be < 20% of the Lower Limit of Quantification (LLOQ) response. researchgate.net |
Applications of Bromazepam D4 in Biomedical and Forensic Research
Forensic and Toxicological Analytical Investigations
In forensic and toxicological analysis, the accurate and reliable identification and quantification of drugs and their metabolites in biological samples is of paramount importance. Bromazepam-d4 is widely used as an internal standard in these investigations to ensure the quality and defensibility of the analytical results.
The development of robust and validated quantitative assays is a prerequisite for the analysis of benzodiazepines in forensic and clinical toxicology. frontiersin.org Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for these assays due to its high sensitivity and specificity. nih.govcomiteguandu.org.br The use of a stable isotope-labeled internal standard, such as this compound, is essential for achieving accurate and precise quantification. researchgate.net
This compound is an ideal internal standard for the quantification of bromazepam because it has nearly identical chemical and physical properties to the analyte. This means that it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer. thermofisher.com Any variations in the analytical process that affect the analyte will also affect the internal standard to the same extent, thus ensuring that the ratio of their responses remains constant.
The validation of a quantitative assay for bromazepam using this compound as an internal standard typically involves the assessment of several key parameters, as demonstrated in various studies. nih.govcomiteguandu.org.brmdpi.com
| Parameter | Urine Assay Validation Data | Whole Blood Assay Validation Data |
| Linearity Range | 2.0 - 300.0 ng/mL | 50 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Accuracy | 80 - 120% | Within ±16% at 50 ng/mL and ±7% at 200 ng/mL |
| Precision (%RSD) | ≤ 15% | < 4% at 50 and 200 ng/mL |
| Limit of Detection (LOD) | 2.0 ng/mL | 5 - 50 ng/mL |
| Limit of Quantification (LOQ) | 6.0 ng/mL | ≤ 50 ng/mL |
This table presents a summary of typical validation parameters for the quantitative analysis of bromazepam in urine and whole blood using a deuterated internal standard like this compound, based on data from multiple sources. nih.govmdpi.comnih.gov
The use of this compound in these assays ensures that the results are reliable and can withstand legal scrutiny in forensic cases.
Forensic laboratories often need to analyze a large number of samples for the presence of a wide range of drugs, including benzodiazepines. High-throughput screening (HTS) methodologies are employed to meet this demand. These methods are designed to be fast, efficient, and cost-effective while maintaining a high level of accuracy.
The use of deuterated internal standards like this compound is critical in HTS workflows. In a typical HTS method for benzodiazepines, samples are prepared in a 96-well plate format. A cocktail of deuterated internal standards, including this compound, is added to each sample at the beginning of the extraction process. nih.gov This allows for the simultaneous quantification of multiple benzodiazepines in a single run.
The workflow for a high-throughput screening of benzodiazepines using LC-MS/MS can be summarized as follows:
Sample Preparation: Aliquots of biological samples (e.g., urine or blood) are placed in a 96-well plate.
Internal Standard Addition: A solution containing this compound and other deuterated benzodiazepine (B76468) standards is added to each well.
Extraction: A simple and rapid extraction method, such as protein precipitation or a streamlined solid-phase extraction (SPE) protocol, is performed in the 96-well plate format.
LC-MS/MS Analysis: The extracts are injected into the LC-MS/MS system. A fast chromatographic gradient is used to separate the analytes in a short amount of time (typically a few minutes per sample). The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect and quantify the target benzodiazepines and their corresponding deuterated internal standards.
Data Processing: The data is processed using specialized software that automatically calculates the concentrations of the analytes based on the peak area ratios of the analyte to the internal standard.
The incorporation of this compound into HTS methodologies ensures that the results are accurate and reliable, even with the rapid analysis times and simplified sample preparation procedures. This is crucial for providing timely and dependable results in forensic investigations. nih.govresearchgate.net
Development and Qualification of Certified Reference Materials
The development and qualification of this compound as a Certified Reference Material (CRM) is a meticulous process governed by international standards to ensure its accuracy, stability, and reliability for its intended use. cerilliant.comlgcstandards.com As a stable-labeled internal standard, this compound is essential for the precise quantification of bromazepam in complex biological matrices encountered in forensic analysis, clinical toxicology, and urine drug testing. cerilliant.com
The production of CRMs like this compound is conducted under rigorous quality management systems, such as ISO 17034, which outlines the general requirements for the competence of reference material producers. lgcstandards.comindustry.gov.au This ensures that every batch of the CRM is produced with consistent quality and is accompanied by a comprehensive Certificate of Analysis (CoA). sigmaaldrich.comcerilliant.com The CoA provides a full description of the material and a summary of the analyses performed during its characterization. cerilliant.com
The development process involves several key stages, including the synthesis of the deuterated compound, purification to a high degree of chemical and isotopic purity, and its characterization using various analytical techniques. The final product is typically a solution of this compound in a suitable solvent, such as methanol, at a precisely known concentration. cerilliant.comsigmaaldrich.com
Table 1: Representative Specifications of a this compound Certified Reference Material
| Parameter | Specification |
| Chemical Formula | C₁₄H₆D₄BrN₃O |
| Molecular Weight | 320.18 g/mol |
| CAS Number | 1185022-85-8 |
| Concentration | 100 µg/mL in Methanol |
| Purity | ≥99% (Chemical and Isotopic) |
| Storage Condition | -20°C |
Note: This table is a representation of typical specifications and may not reflect the exact data of a specific commercially available product.
Traceability and Metrological Aspects of this compound CRMs
A fundamental characteristic of a CRM is its metrological traceability, which is the property of a measurement result whereby it can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty. For this compound CRMs, this means the certified concentration value is traceable to the International System of Units (SI), typically the kilogram. industry.gov.au
The establishment of this traceability chain is a critical aspect of the CRM's qualification. It involves the use of calibrated analytical balances for gravimetric preparation and verification against primary standards. The entire process is designed to ensure the accuracy and comparability of measurement results across different laboratories and over time.
Producers of this compound CRMs, such as Cerilliant and LGC Standards, operate under accreditation to international standards like ISO Guide 34 and ISO/IEC 17025, which underscores their competence in producing materials with established traceability. cerilliant.comcloudfront.net
Table 2: Illustrative Metrological Traceability Chain for this compound CRM
| Level in Hierarchy | Reference Standard/Method | Description |
| Primary Level | SI Unit (Kilogram) | The fundamental unit of mass. |
| Secondary Level | Calibrated Weights | Used for the calibration of analytical balances, traceable to the national standard of mass. |
| Working Level | Gravimetric Preparation | Precise weighing of the high-purity this compound neat material and the solvent. |
| Verification | Independent Analytical Methods | Verification of the gravimetrically prepared concentration using techniques like LC-MS/MS or GC-MS against an independently prepared standard. |
Note: This table illustrates a typical traceability chain. The specific details may vary between manufacturers.
Role in Quality Control and Quality Assurance in Analytical Laboratories
This compound CRMs play a pivotal role in the quality control (QC) and quality assurance (QA) programs of analytical laboratories. By serving as an internal standard, it helps to correct for the variability inherent in analytical procedures, such as sample extraction, derivatization, and instrument response. cerilliant.com
The use of a stable-isotope labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry-based methods. This is because its physicochemical properties are nearly identical to the non-labeled analyte (bromazepam), but it is distinguishable by its mass-to-charge ratio. This allows for the correction of matrix effects and variations in instrument performance, leading to more accurate and precise results.
Furthermore, this compound CRMs are utilized in proficiency testing (PT) and interlaboratory comparison schemes. nih.gov These programs are essential for laboratories to monitor their performance against their peers and to demonstrate the reliability of their analytical data. nih.govamazonaws.com In a typical PT scheme, a coordinating body sends samples containing unknown concentrations of analytes, including bromazepam, to participating laboratories. The laboratories analyze the samples and report their results. The use of a well-characterized CRM like this compound as an internal standard is crucial for achieving accurate results in such schemes. nih.gov
Table 3: Hypothetical Proficiency Test Results for Bromazepam Analysis
| Laboratory ID | Reported Concentration (ng/mL) | Assigned Value (ng/mL) | Performance Score (z-score) |
| Lab A | 48.5 | 50.0 | -0.5 |
| Lab B | 51.2 | 50.0 | 0.4 |
| Lab C | 45.1 | 50.0 | -1.6 |
| Lab D | 53.8 | 50.0 | 1.3 |
Note: This table presents hypothetical data to illustrate the use of CRMs in proficiency testing. A z-score between -2 and 2 is generally considered acceptable.
Emerging Trends and Future Directions in Bromazepam D4 Research
Advancements in Automated Sample Preparation and Analysis Platforms
The drive towards higher throughput and reduced manual intervention in analytical laboratories has led to significant developments in automated sample preparation techniques. These advancements are crucial for handling large sample volumes encountered in clinical and forensic settings. Deuterated internal standards like Bromazepam-d4 are integral to these automated workflows, ensuring consistent and accurate quantification across numerous samples. Automated systems, such as robotic liquid handlers and integrated sample preparation modules, can efficiently perform extraction, cleanup, and concentration steps, minimizing human error and variability. The use of this compound in these systems allows for reliable internal standardization, compensating for potential variations in extraction efficiency or matrix effects that might arise during automated processing nih.govclearsynth.com. Research is ongoing to further optimize these automated processes, aiming for faster turnaround times and improved recovery rates for benzodiazepines and their deuterated counterparts.
Integration of this compound with High-Resolution Accurate Mass Spectrometry (HRAM-MS)
High-Resolution Accurate Mass Spectrometry (HRAM-MS) offers unparalleled selectivity and sensitivity, enabling the identification and quantification of analytes with high confidence. The integration of this compound with HRAM-MS platforms represents a significant trend in benzodiazepine (B76468) analysis. HRAM-MS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, provide accurate mass measurements, allowing for the differentiation of isobaric compounds and the detection of low-level analytes even in complex matrices oup.comsciex.com. This compound, with its precisely known mass and chemical structure, serves as an ideal internal standard for HRAM-MS methods. Its co-elution with bromazepam and similar mass-to-charge ratio, but distinct mass, allows for effective compensation of matrix effects and variations in ionization efficiency. This combination enhances the accuracy and reliability of quantitative results, making it a powerful tool for forensic investigations and clinical diagnostics oup.comoup.com.
Potential for this compound in Multi-Analyte Quantitative Methods
The complexity of drug screening often requires the simultaneous quantification of multiple analytes. This compound is increasingly recognized for its potential in multi-analyte quantitative methods, particularly in panels that include various benzodiazepines and other psychoactive substances. Developing methods that can accurately quantify numerous compounds in a single run is highly desirable for efficiency and cost-effectiveness. Deuterated internal standards are essential for these multiplexed assays, as they can often serve as a universal internal standard for a class of compounds or be specifically chosen to match the chemical properties of a target analyte. Research has demonstrated the successful use of multiple deuterated standards, including those for benzodiazepines, in comprehensive drug screening panels nih.govnih.gov. This compound's chemical similarity to other benzodiazepines makes it a strong candidate for inclusion in such multi-analyte methods, providing a robust internal standard for the accurate quantification of bromazepam alongside other related drugs in biological samples nih.govnih.govmdpi.comeurekakit.com.
Expanding Applications of Deuterated Internal Standards in Novel Psychoactive Substance (NPS) Research
The landscape of illicit drugs is constantly changing with the emergence of Novel Psychoactive Substances (NPS). The analysis of NPS presents significant challenges due to their structural diversity and rapid evolution. Deuterated internal standards, including those for established drug classes like benzodiazepines, are becoming indispensable tools in NPS research. They are crucial for developing validated and reliable analytical methods that can accurately quantify these novel compounds in complex biological matrices sciex.comsciex.com. This compound, as a representative deuterated benzodiazepine, exemplifies the broader utility of stable isotope-labeled internal standards in forensic toxicology. By providing a stable and chemically similar reference, these standards help overcome challenges such as matrix effects, ionization suppression, and variations in sample preparation, which are common in NPS analysis clearsynth.comsciex.comtandfonline.com. The continued development and application of deuterated standards like this compound are vital for advancing the accurate identification and quantification of the ever-expanding array of NPS.
Compound List
this compound
Bromazepam
Diazepam
Lorazepam
Alprazolam
Clonazepam
Temazepam
Midazolam
Nordiazepam
Oxazepam
Zolpidem
Zaleplon
Methylenedioxymethamphetamine (MDMA)
Methylenedioxyamphetamine (MDA)
Methamphetamine
Amphetamine
Ethylone
Eutylone
N-ethylpentylone
Fentanyl
Synthetic Cannabinoids
Synthetic Cathinones
Fentanyl Analogs
Opioids
Benzodiazepines
Z-drugs
Antidepressants
Neuroleptics
Phenethylamines
Amphetamines
Cannabis derivatives
Phenothiazines
Cardiotropic drugs
Hypoglycemic drug
Antidotes
Data Table
| Analytical Technique | Application Area | Role of this compound | Key Benefit | Reference(s) |
| HRAM-MS | Forensic Analysis, Clinical Toxicology | Internal Standard for accurate quantification | Enhanced selectivity and sensitivity, compensation for matrix effects | oup.comoup.com |
| LC-MS/MS | Drug Screening, Forensic Toxicology | Internal Standard for multi-analyte methods | Improved accuracy and reliability in complex matrices | nih.govnih.govmdpi.comeurekakit.com |
| GC/MS | Drug Analysis | Internal Standard for quantitative analysis | Compensation for sample preparation variability | nih.govclearsynth.comasme.org |
| UPLC-MS/MS | NPS Analysis, Forensic Toxicology | Internal Standard for robust quantification | Overcoming matrix effects and ionization suppression | clearsynth.comsciex.comtandfonline.com |
| Automated Platforms | High-throughput analysis | Internal Standard for consistent quantification | Reduced manual error, increased efficiency | nih.govclearsynth.com |
Q & A
Q. How is Bromazepam-d4 utilized as an internal standard in quantitative LC-MS or GC-MS analyses?
this compound is employed as a deuterated internal standard to correct for matrix effects, ionization efficiency variations, and sample preparation losses during quantitative analysis. Researchers should ensure its isotopic purity (>99%) and validate its co-elution with the target analyte (non-deuterated bromazepam) to avoid retention time shifts. Calibration curves using spiked matrices (e.g., plasma, urine) should confirm linearity and reproducibility .
Q. What steps are critical in validating this compound’s stability under various experimental conditions?
Stability validation involves testing this compound under:
- Storage conditions : Long-term stability at -20°C and short-term stability at room temperature.
- Freeze-thaw cycles : Assess degradation after 3–5 cycles.
- Solvent compatibility : Verify stability in acetonitrile, methanol, or aqueous buffers used in extraction protocols. Certificate of Analysis (COA) and Safety Data Sheets (SDS) should be referenced to confirm batch-specific stability data .
Q. How should researchers design calibration protocols when using this compound for pharmacokinetic studies?
Calibration protocols must include:
- Matrix-matched standards : Prepare standards in the same biological matrix as study samples (e.g., human plasma).
- Deuterium retention checks : Monitor for deuterium loss during sample preparation (e.g., pH-sensitive hydrolysis).
- Quality controls (QCs) : Include low, medium, and high concentrations to validate intra- and inter-day precision (<15% CV) .
Advanced Research Questions
Q. How can researchers address discrepancies in this compound’s metabolic stability data across in vitro and in vivo models?
Discrepancies often arise from differences in cytochrome P450 enzyme activity or deuterium isotope effects. To resolve this:
- Cross-validate models : Compare liver microsome assays (in vitro) with rodent pharmacokinetic studies (in vivo).
- Monitor deuterium retention : Use high-resolution MS to confirm isotopic integrity during metabolism.
- Adjust for kinetic isotope effects : Apply correction factors if deuterium substitution alters metabolic rates .
Q. What methodological approaches ensure accurate detection of this compound in complex biological matrices?
Key strategies include:
- Solid-phase extraction (SPE) : Use mixed-mode sorbents to isolate bromazepam analogs from phospholipids.
- Chromatographic separation : Optimize gradient elution on a C18 column to resolve this compound from endogenous interferents.
- High-resolution MS : Employ Q-TOF or Orbitrap systems to distinguish isotopic clusters and minimize false positives .
Q. How can researchers optimize experimental designs to study this compound’s pharmacokinetics in human trials?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasible : Use pilot studies to determine optimal dosing and sampling intervals.
- Ethical : Submit protocols to Institutional Review Boards (IRBs) for human subject compliance (e.g., informed consent, risk mitigation).
- Novel : Investigate unexplored drug-drug interactions (e.g., with CYP3A4 inhibitors) .
Q. What strategies resolve contradictions in this compound’s recovery rates during sample preparation?
Contradictions may stem from variable extraction efficiencies. Solutions include:
- Internal standard normalization : Use a structurally similar deuterated compound (e.g., Diazepam-d5) to control for recovery variability.
- Matrix effect assessment : Compare peak areas of post-extraction spiked samples vs. neat solutions.
- Automated workflows : Reduce manual handling errors via robotic liquid handlers .
Methodological Frameworks
Q. How can the PICO framework (Population, Intervention, Comparison, Outcome) guide this compound research in clinical populations?
Example application:
Q. What statistical methods are recommended for analyzing this compound data in multi-center studies?
Use mixed-effects models to account for inter-center variability. Non-linear regression (e.g., Phoenix WinNonlin) can model concentration-time curves, while ANOVA identifies batch effects in large datasets .
Ethical and Compliance Considerations
Q. How should researchers address ethical challenges in studies involving this compound and human participants?
- Informed consent : Disclose the use of deuterated compounds and potential risks.
- Data anonymization : Ensure participant confidentiality in pharmacokinetic reports.
- Regulatory compliance : Adhere to FDA/EMA guidelines for bioanalytical method validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
